N,3-bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Description
N,3-Bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with two 3-methoxyphenyl groups and a 2H-tetrazole ring. The tetrazole moiety (a five-membered aromatic ring containing four nitrogen atoms) is a critical pharmacophore known for its bioisosteric replacement of carboxylic acids, enhancing metabolic stability and bioavailability .
Properties
IUPAC Name |
N,3-bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-25-14-7-3-5-12(9-14)10-16(17-20-22-23-21-17)18(24)19-13-6-4-8-15(11-13)26-2/h3-9,11,16H,10H2,1-2H3,(H,19,24)(H,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYSMPBJLXBVSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(C2=NNN=N2)C(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Coupling with Methoxyphenyl Groups: The methoxyphenyl groups can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate aryl halides and palladium catalysts.
Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N,3-bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols or quinones.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines or other derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups could yield phenols, while reduction of the tetrazole ring could produce amines.
Scientific Research Applications
N,3-bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide may have several applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N,3-bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide would depend on its specific biological target. Generally, tetrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The methoxyphenyl groups may enhance binding affinity or selectivity towards specific molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of N,3-bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide differ primarily in substitution patterns on the phenyl rings and the tetrazole moiety. Below is a comparative analysis based on molecular features, physicochemical properties, and applications:
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula (C₂₄H₂₃N₅O₃).
Key Observations:
Substituent Effects on Solubility :
- The presence of 3-methoxy groups (as in the target compound) increases polarity compared to analogs with lipophilic substituents like ethyl or trifluoromethyl (). This enhances aqueous solubility, critical for oral bioavailability .
- The 4-hydroxy-3-methoxyphenyl group in introduces hydrogen-bonding capacity, further improving solubility and interaction with biological targets.
Tetrazole Acidity and Bioactivity :
- The 2H-tetrazol-5-yl group (common across all analogs) has a pKa ~4.9, making it protonated at physiological pH. This mimics carboxylic acids but with superior metabolic stability .
- In , the 2,3-dimethoxy substitution on one phenyl ring may enhance binding to hydrophobic pockets in enzymes, as seen in kinase inhibitors.
Lipophilic analogs (e.g., ) are more likely to penetrate bacterial membranes, aligning with reported antimicrobial uses.
Biological Activity
N,3-bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, a compound featuring a tetrazole moiety and methoxyphenyl groups, has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, including its synthesis, structural characteristics, and various bioassays that highlight its potential therapeutic applications.
Structural Characteristics
The compound is characterized by the presence of:
- Tetrazole Ring : Known for its bioactive properties.
- Methoxyphenyl Groups : These groups enhance lipophilicity and may contribute to the compound's interaction with biological targets.
The molecular formula is with a molecular weight of 357.4 g/mol. The crystal structure analysis reveals that the compound exhibits specific bond lengths and angles typical for tetrazole derivatives, which are crucial for their biological activity .
Synthesis
The synthesis of N,3-bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves:
- Formation of the Tetrazole Ring : Utilizing appropriate precursors under controlled conditions.
- Substitution Reactions : Attaching methoxyphenyl groups through nucleophilic substitution methods.
These synthetic routes are optimized to yield high purity and yield of the desired compound.
Antimicrobial Activity
Research indicates that N,3-bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide exhibits significant antimicrobial properties. It has shown effectiveness against various Gram-positive bacteria, including strains resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Antioxidant Properties
In vitro studies have demonstrated that this compound possesses strong antioxidant activity. This is assessed using assays such as DPPH radical scavenging and ABTS assays, where it effectively reduces oxidative stress markers in cellular models. The antioxidant capacity is attributed to the electron-donating ability of the methoxy groups on the phenyl rings .
Cytotoxicity
The cytotoxic effects of N,3-bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide have been evaluated in several cancer cell lines, including RKO (colon cancer), PC-3 (prostate cancer), and HeLa (cervical cancer). The IC50 values range from 49.79 µM to 113.70 µM across these cell lines, indicating a moderate to strong cytotoxic effect. Morphological assessments post-treatment reveal significant changes in cell structure consistent with apoptosis induction .
Case Studies
-
Anticancer Activity : A study involving the treatment of RKO cells with varying concentrations of the compound showed a dose-dependent reduction in cell viability, with significant morphological changes observed under microscopy after 48 hours of exposure.
Cell Line IC50 (µM) Observations RKO 60.70 Apoptotic features noted PC-3 49.79 Significant cell shrinkage HeLa 78.72 Loss of adherence - Antimicrobial Efficacy : The compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like penicillin.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,3-bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, and how can Design of Experiments (DoE) improve yield?
- Methodology : Utilize statistical DoE to identify critical parameters (e.g., solvent polarity, temperature, catalyst loading). For example, fractional factorial designs can reduce the number of trials while assessing interactions between variables like reaction time and stoichiometry. Reference synthetic protocols for triazole derivatives (e.g., coupling reactions under anhydrous conditions with tetrazole ring stabilization via acid catalysis) .
- Table 1 : Example DoE matrix for optimizing coupling reactions:
| Parameter | Low Level | High Level | Impact on Yield (%) |
|---|---|---|---|
| Temperature (°C) | 60 | 100 | +25% |
| Catalyst (mol%) | 5 | 15 | +18% |
| Reaction Time (h) | 12 | 24 | +12% |
Q. How can analytical techniques (e.g., NMR, IR, HPLC) validate the structural integrity of this compound?
- Methodology :
- NMR : Confirm methoxyphenyl substituents via aromatic proton signals (δ 6.8–7.2 ppm) and tetrazole ring protons (δ 8.5–9.0 ppm). Compare with analogs like methyl 3-[[triazinyl]amino]benzoate derivatives .
- HPLC : Use reverse-phase C18 columns (ACN/water gradient) to assess purity (>98%) and detect byproducts from incomplete coupling .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodology : Combine column chromatography (silica gel, ethyl acetate/hexane) with recrystallization (ethanol/water). Membrane-based separation (e.g., nanofiltration) may enhance scalability for polar intermediates .
Advanced Research Questions
Q. How do computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?
- Methodology :
- DFT : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Compare with ICReDD’s reaction path search using quantum chemical calculations .
- Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Reference benzimidazole-triazole analogs with docking scores correlating to experimental IC50 values .
Q. What mechanistic insights explain contradictions in catalytic efficiency across different reaction conditions?
- Methodology : Apply kinetic studies (e.g., Eyring plots) to differentiate rate-limiting steps. For example, tetrazole ring instability under basic conditions may reduce yields, requiring pH-controlled environments. Cross-validate with in-situ FTIR monitoring .
Q. How can solubility and stability studies guide formulation for biological assays?
- Methodology :
- Solubility : Test in DMSO/PBS mixtures (1–10 mg/mL) with dynamic light scattering (DLS) to detect aggregation.
- Stability : Use accelerated degradation studies (40°C/75% RH for 4 weeks) and HPLC-MS to identify hydrolysis products (e.g., methoxyphenyl cleavage) .
Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
